[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID [(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID
Brand Name: Vulcanchem
CAS No.: 1274903-44-4
VCID: VC11687044
InChI: InChI=1S/C12H18F3NO4/c1-5-6-7-11(8(17)18,12(13,14)15)16-9(19)20-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,16,19)(H,17,18)
SMILES: CC(C)(C)OC(=O)NC(CCC=C)(C(=O)O)C(F)(F)F
Molecular Formula: C12H18F3NO4
Molecular Weight: 297.27 g/mol

[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID

CAS No.: 1274903-44-4

Cat. No.: VC11687044

Molecular Formula: C12H18F3NO4

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID - 1274903-44-4

Specification

CAS No. 1274903-44-4
Molecular Formula C12H18F3NO4
Molecular Weight 297.27 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)hex-5-enoic acid
Standard InChI InChI=1S/C12H18F3NO4/c1-5-6-7-11(8(17)18,12(13,14)15)16-9(19)20-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,16,19)(H,17,18)
Standard InChI Key ULMREMQUQDQZLL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CCC=C)(C(=O)O)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)NC(CCC=C)(C(=O)O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key functional elements:

  • Tert-butoxycarbonyl (Boc) group: A widely used amino-protecting group in peptide synthesis, facilitating selective deprotection under acidic conditions .

  • Trifluoromethyl (-CF3) group: Enhances lipophilicity and metabolic stability, a hallmark of modern medicinal chemistry.

  • Hex-5-enoic acid backbone: The unsaturated carbon chain introduces conformational rigidity and influences reactivity at the carboxylic acid terminus.

The Boc group is attached to the amino moiety at position 2, while the trifluoromethyl group occupies the adjacent carbon. The hex-5-enoic acid component features a double bond between carbons 5 and 6, contributing to stereoelectronic effects in subsequent reactions.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC12H18F3NO4\text{C}_{12}\text{H}_{18}\text{F}_{3}\text{NO}_{4}
Molecular Weight297.27 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents (DMF, DMSO)

The trifluoromethyl group’s electron-withdrawing nature increases acidity at the α-position (pKa3.5\text{p}K_a \approx 3.5), while the Boc group’s steric bulk shields the amino group from undesired nucleophilic attacks .

Synthesis and Preparation

General Synthetic Strategy

Synthesis typically proceeds via a multi-step sequence:

  • Amino Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions .

  • Trifluoromethylation: Incorporation of the -CF3 group via radical trifluoromethylation or nucleophilic substitution with trifluoromethylating reagents (e.g., Ruppert-Prakash reagent).

  • Backbone Elaboration: Construction of the hex-5-enoic acid chain through Wittig olefination or cross-metathesis.

A representative pathway, adapted from analogous syntheses , involves:

  • Step 1: Protection of a primary amine (e.g., 2-aminohex-5-enoic acid) with Boc2O\text{Boc}_2\text{O} in dichloromethane (DCM) and triethylamine.

  • Step 2: Trifluoromethylation at position 2 using copper-mediated coupling with trimethyl(trifluoromethyl)silane (CF3SiMe3\text{CF}_3\text{SiMe}_3).

  • Step 3: Acidic workup to yield the final carboxylic acid.

Optimization Challenges

  • Regioselectivity: Ensuring precise placement of the -CF3 group requires careful control of reaction kinetics.

  • Deprotection Sensitivity: The Boc group’s labile nature under acidic conditions necessitates mild deprotection protocols (e.g., HCl/dioxane) .

Applications in Pharmaceutical Chemistry

Intermediate in Peptide Synthesis

The Boc-protected amino acid serves as a building block for non-natural peptides, enabling:

  • Side-Chain Functionalization: The -CF3 group enhances resistance to enzymatic degradation in peptide therapeutics .

  • Controlled Deprotection: Sequential removal of Boc groups facilitates solid-phase peptide synthesis (SPPS) .

Role in Drug Discovery

SupplierLocationPurityCatalog Number
ABCR GmbHGermany>95%Available on request
HFC ChemicalsGermany>90%HC-1274903

Pricing data remains proprietary, but typical costs for Boc-protected intermediates range from $200–$500 per gram at research-scale quantities.

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